Kanamycin sulfate hydrate
Description
Significance of Aminoglycoside Antibiotics in Contemporary Research
The aminoglycoside class of antibiotics, first introduced with the discovery of streptomycin (B1217042) in 1944, remains highly significant in modern research despite the development of newer antibiotic classes. nih.govnih.gov A primary driver for their continued relevance is the global challenge of multidrug-resistant (MDR) bacteria. frontiersin.orgasm.org Aminoglycosides often retain activity against pathogens that have developed resistance to other antibiotics, such as β-lactams. frontiersin.org This makes them crucial for studying resistance mechanisms and for use in treating infections caused by MDR Gram-negative bacteria in research settings. asm.org
Furthermore, the unique properties of aminoglycosides, such as their concentration-dependent bactericidal activity, make them subjects of ongoing pharmacodynamic research. frontiersin.org There is a renewed interest in the class, focusing on overcoming resistance and improving their therapeutic profiles through chemical modification and novel delivery systems. nih.govbohrium.com Researchers are exploring the synergistic effects of aminoglycosides when used in combination with other antimicrobial agents, which can enhance efficacy and help prevent the development of further resistance. nih.gov Their broad spectrum of activity against many clinically important Gram-negative bacilli ensures their continued use as a reference standard and research tool in microbiology labs. asm.orgnih.gov
Kanamycin (B1662678) Sulfate (B86663) Hydrate (B1144303) as a Model Compound for Advanced Research
Kanamycin sulfate hydrate is widely employed as a model compound in various advanced research applications, most notably in molecular biology and genetic engineering. creative-diagnostics.com Its most common use is as a selective agent. wikipedia.org In cloning experiments, a gene conferring resistance to kanamycin (such as neomycin phosphotransferase II) is often incorporated into a plasmid alongside a gene of interest. wikipedia.org When these plasmids are introduced into a host bacterium, like E. coli, the cells are grown on a medium containing kanamycin. wikipedia.orgcreative-diagnostics.com Only the bacteria that have successfully taken up the plasmid containing the resistance gene will survive, allowing for efficient selection and isolation of transformed cells. creative-diagnostics.com This technique is fundamental for producing recombinant proteins, a cornerstone of biotechnology and pharmaceutical research. creative-diagnostics.com
Beyond its role as a selective marker, kanamycin is utilized in studies focused on antibiotic resistance itself. Bacterial resistance to kanamycin is a growing concern, often arising from mutations in the 16S rRNA gene, which prevents the antibiotic from binding effectively. wikipedia.org Researchers study these mutations to better understand the molecular basis of aminoglycoside resistance. Additionally, kanamycin has been used in the development of novel antibacterial strategies, such as its functionalization onto gold nanoparticles (Kan-GNPs). wikipedia.org Studies have shown that these Kan-GNPs exhibit dose-dependent antibacterial activity, representing an innovative approach to combat resistant bacterial strains. wikipedia.org The study of kanamycin's biosynthesis has also opened doors to pathway engineering, allowing for the in vivo production of new, more robust aminoglycoside antibiotics. researchgate.net
Historical Trajectories and Milestones in Kanamycin Research
The history of kanamycin is marked by several key milestones that have cemented its importance in both clinical and research settings.
| Year | Milestone | Significance |
| 1957 | Kanamycin is discovered and isolated by Hamao Umezawa from the soil bacterium Streptomyces kanamyceticus. wikipedia.orgnih.gov | Introduced a potent new aminoglycoside antibiotic to the world. |
| 1972 | Amikacin, a semi-synthetic derivative of kanamycin, is created. nih.gov | Demonstrated that modifying existing aminoglycosides could overcome emerging bacterial resistance mechanisms. nih.govmdpi.com |
| 1973 | Herbert Boyer and Stanley Cohen use a kanamycin-resistant plasmid in their landmark recombinant DNA experiment. sciencehistory.org | This foundational genetic engineering experiment showed that DNA from different species could be combined and replicated, with kanamycin serving as a key selection tool. sciencehistory.org |
| 2010 | The complete biosynthetic pathway of kanamycin is reconstructed. researchgate.net | This discovery revealed parallel pathways and demonstrated the potential for pathway engineering to create novel and clinically useful antibiotics like tobramycin (B1681333) and amikacin. researchgate.net |
The discovery of kanamycin by Hamao Umezawa in 1957 was a significant event, adding a powerful new member to the aminoglycoside family. wikipedia.org It quickly became established as a key treatment for severe bacterial infections. patsnap.comnih.gov A pivotal moment in the history of biotechnology occurred in 1973 when Herbert Boyer and Stanley Cohen utilized a plasmid carrying resistance to kanamycin in their groundbreaking experiments. sciencehistory.org They successfully spliced this plasmid with another and introduced it into E. coli, using kanamycin resistance to select for the transformed bacteria. This work proved that foreign DNA could be replicated in a host, a fundamental principle of modern genetic engineering. sciencehistory.org In response to growing resistance, the 1970s saw the development of amikacin, a semi-synthetic derivative of kanamycin, which showed the potential of chemical modification to restore antibiotic efficacy. nih.govmdpi.com More recently, the elucidation of kanamycin's complex biosynthetic pathway has provided researchers with the tools to engineer the process, leading to the direct production of other valuable antibiotics. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5965-95-7 |
|---|---|
Molecular Formula |
C18H40N4O16S |
Molecular Weight |
600.6 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid;hydrate |
InChI |
InChI=1S/C18H36N4O11.H2O4S.H2O/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4;/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4);1H2/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;;/m1../s1 |
InChI Key |
VWSPLXPERFFCLK-KNQICTBBSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.O.OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.O.OS(=O)(=O)O |
Origin of Product |
United States |
Molecular and Structural Elucidation Studies of Kanamycin Sulfate Hydrate
Solid-State Characterization Methodologies
A comprehensive understanding of the solid-state characteristics of kanamycin (B1662678) sulfate (B86663) hydrate (B1144303) is crucial for its development and formulation. ohiolink.edugoogle.com This involves a combination of analytical techniques to probe its crystal structure, molecular vibrations, thermal behavior, and morphology. ohiolink.edugoogle.com
Diffraction Techniques for Crystal Structure Analysis (e.g., X-ray Diffraction)
X-ray diffraction (XRD) is a cornerstone technique for elucidating the three-dimensional arrangement of atoms within a crystalline solid. For kanamycin sulfate hydrate, XRD studies have been instrumental in determining its crystal system, space group, and unit cell dimensions.
For instance, single-crystal X-ray diffraction analysis of kanamycin A monosulfate monohydrate revealed a triclinic crystal system with the space group P1. nih.gov The determined unit cell parameters were a=7.2294(14) Å, b=12.4922(15) Å, c=7.1168(9) Å, α=94.74(1)°, β=89.16(1)°, and γ=91.59(1)°. nih.gov This detailed structural information confirms the absolute configuration of the molecule and the α-linkages of the d-glucose (B1605176) moieties to the deoxystreptamine core. nih.gov
Powder X-ray diffraction (PXRD) is another valuable tool, particularly for analyzing different crystalline forms and solvates. google.com Studies have shown distinct PXRD patterns for kanamycin monosulfate monohydrate and kanamycin disulfate tetrahydrate, highlighting structural differences between these forms. google.com For example, kanamycin disulfate tetrahydrate exhibits a characteristic PXRD spectrum that can be used to identify this specific hydrate form. google.com
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 7.2294(14) |
| b (Å) | 12.4922(15) |
| c (Å) | 7.1168(9) |
| α (°) | 94.74(1) |
| β (°) | 89.16(1) |
| γ (°) | 91.59(1) |
Vibrational Spectroscopy for Molecular Conformation and Bonding (e.g., Fourier-Transform Infrared Spectroscopy (FTIR))
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present and their chemical environment. In the analysis of kanamycin sulfate, FTIR is used to identify characteristic absorption bands corresponding to its molecular structure.
Key vibrational bands for kanamycin sulfate include those for amine (N-H) and ether (C-O) groups. innovareacademics.in Studies have identified characteristic peaks at approximately 1625 cm⁻¹ (carbonyl stretching), 1515 cm⁻¹ (amine bending), and 1190 cm⁻¹ (alcohol). researchgate.net A notable absorbance spectrum for quantitative analysis is found in the 1540-1480 cm⁻¹ range, corresponding to N-H bending. innovareacademics.inresearchgate.net The presence of sulfate ions is also confirmed by vibrations in the 1100 to 1000 cm⁻¹ range. researchgate.net FTIR has proven to be a valuable, non-destructive method for both qualitative identification and quantitative analysis of kanamycin sulfate. innovareacademics.inresearchgate.net
| Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|
| ~2920 and ~2850 | Asymmetric and symmetric vibrations of -CH₂ |
| ~1760 | Strong stretch of carbonyl moiety |
| 1540-1480 | N-H bending |
| ~1520 | Overlapped stretch of -COO⁻ and bend of N-H moieties |
| ~1450 | Overlapped stretching vibrations of C=C and C-N |
| 1100-1000 | C-O stretching and HSO₄⁻ vibrations |
Thermal Analysis for Phase Transitions and Stability (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for studying the thermal stability and phase behavior of this compound. ohiolink.edugoogle.com These methods provide information on processes like dehydration, desolvation, and decomposition. researchgate.netcore.ac.uk
TGA measures the change in mass of a sample as a function of temperature. For hydrated forms of kanamycin sulfate, TGA can quantify the water content by identifying the temperature at which water molecules are lost. researchgate.net DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions such as melting and crystallization. researchgate.netcore.ac.uk
In studies of a complex of kanamycin with cellulose (B213188) acetate (B1210297) sulphate, DSC analysis showed an endothermic peak at 253.1 °C, likely corresponding to the thermal destruction of sulfate groups. scispace.com This peak shifted to 238.2 °C in the complex, indicating the involvement of these groups in ionic interactions. scispace.com Exothermic processes observed around 189 °C, 203 °C, and 216 °C were attributed to the removal of sulfuric acid. scispace.com
Morphological Studies via Microscopy (e.g., Scanning Electron Microscopy (SEM))
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology and particle characteristics of solid materials. ohiolink.edugoogle.com For kanamycin sulfate, SEM studies have been used to observe the crystal habit and surface features. scispace.com For example, when comparing an amorphous kanamycin sulfate starting material with a crystalline form, SEM can clearly distinguish the differences in their physical appearance. google.com In one study, SEM was used to examine the surface morphology of films created from a kanamycin-cellulose acetate sulphate complex. scispace.com
Hydrate and Polymorph Characterization of Kanamycin Sulfate
The ability of a compound to exist in different crystalline forms, known as polymorphism, can significantly impact its physical and chemical properties. thermofisher.com This includes the formation of hydrates and solvates, where water or solvent molecules are incorporated into the crystal lattice. acs.org
Investigation of Hydrate Forms and Solvates
Kanamycin sulfate is known to exist in various hydrated forms, with the number of water and sulfate molecules varying. google.com Different pharmacopoeias have listed kanamycin sulfate as a monosulfate or with varying degrees of hydration. google.com
Research has led to the identification and characterization of specific hydrates, such as kanamycin monosulfate monohydrate and kanamycin disulfate tetrahydrate. google.comfda.gov The molecular formula for the disulfate tetrahydrate has been determined as C₁₈H₃₆N₄O₁₁·2H₂SO₄·4H₂O. google.com The formation of these different crystalline forms can be influenced by the manufacturing process, including the solvents used and the rate of recrystallization. google.comthermofisher.com The distinct physical and chemical properties of these hydrates underscore the importance of their thorough characterization. google.com
Research on Polymorphism and Amorphous Dispersion States
The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence its stability, solubility, and bioavailability. For Kanamycin sulfate, research into its different solid forms, such as polymorphs and amorphous states, is crucial for formulation development. ohiolink.edu Polymorphism refers to the ability of a compound to exist in more than one crystalline form, with each form having a different arrangement of molecules in the crystal lattice. researchgate.net These different forms, including anhydrous and hydrated states, can exhibit varying physicochemical properties. mdpi.com
A study on the solid-state characterization of Kanamycin sulfate investigated its hydrated crystals using a combination of analytical techniques. ohiolink.edu This research aimed to identify and characterize the optimal solid form for pharmaceutical development. ohiolink.edu The techniques employed included diffraction, vibrational spectroscopy, and thermal analysis to understand the physicochemical properties of Kanamycin sulfate and its hydrated forms. ohiolink.edu Scanning Electron Microscopy (SEM) was also utilized to study the morphology of the crystals. ohiolink.edu
Amorphous solid dispersions (ASDs) represent another important area of research. In an ASD, the drug is dispersed in an amorphous state within a carrier matrix, which can enhance the solubility and dissolution rate of poorly water-soluble drugs. nih.govcrystalpharmatech.com While specific studies focusing solely on amorphous solid dispersions of this compound are not extensively detailed in the provided results, the general principles of ASDs are well-established. The goal of creating an ASD is to overcome the energy barrier required to break the crystal lattice of a crystalline drug, thereby improving its solubility. nih.gov The physical stability of ASDs is a key consideration, as there is a thermodynamic driving force for the amorphous drug to convert to a more stable crystalline form over time. nih.govcrystalpharmatech.com
The characterization of different solid forms is essential. Techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and various spectroscopic methods are used to distinguish between crystalline polymorphs and amorphous forms. crystalpharmatech.com For instance, XRPD patterns of crystalline materials show sharp, distinct peaks, while amorphous materials exhibit a broad halo. crystalpharmatech.com
Table 1: Analytical Techniques for Solid-State Characterization of this compound
| Analytical Technique | Purpose in this compound Research | Finding/Application |
| X-ray Powder Diffraction (XRPD) | To identify crystalline phases and distinguish them from amorphous forms. | Crystalline forms show unique, sharp diffraction peaks, whereas amorphous forms show a broad halo. crystalpharmatech.com |
| Vibrational Spectroscopy (FTIR/Raman) | To probe the molecular-level structure and interactions. | Provides information on the functional groups and intermolecular bonding within the crystal lattice. ohiolink.edu |
| Thermal Analysis (DSC, TGA) | To determine thermal properties like melting point, glass transition, and dehydration events. | DSC can identify different polymorphs by their distinct thermal transitions. crystalpharmatech.com |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and particle shape of the crystals. | Used to observe the physical appearance of Kanamycin sulfate hydrated crystals. ohiolink.edu |
Theoretical Studies on this compound Structure and Conformation (e.g., Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations)
Theoretical studies, particularly those employing quantum mechanics/molecular mechanics (QM/MM) simulations, provide invaluable insights into the structure, conformation, and interactions of molecules like this compound at an atomic level. These computational methods can complement experimental findings and guide further research.
One area of focus for theoretical studies is the interaction of Kanamycin with biological targets. For instance, QM/MM techniques have been used to investigate the mechanism of Kanamycin A inactivation by the enzyme 4'-O-Nucleotidyltransferase. frontiersin.org These simulations can elucidate the reaction pathways and energy barriers involved in enzymatic modifications of the antibiotic. frontiersin.org Such studies often involve defining a quantum mechanical region for the reacting species (e.g., Kanamycin and ATP) and treating the surrounding enzyme and solvent with molecular mechanics. frontiersin.org
Molecular dynamics (MD) simulations, a subset of molecular mechanics, have been employed to study the interaction of Kanamycin A with lipid membranes. researchgate.netmdpi.com These simulations reveal how Kanamycin A, a polar molecule, interacts with the membrane surface, primarily through hydrogen bonding between its hydroxyl and amino groups and the phosphate (B84403) and ester carbonyl groups of the lipids. researchgate.net Such computational studies can differentiate the interaction with bacterial versus mammalian mimetic membranes, providing a molecular basis for the antibiotic's selective activity. researchgate.net
Furthermore, theoretical approaches are used to understand the fundamental properties of Kanamycin itself. Quantum-chemical calculations have been performed to investigate the protonation states of Kanamycin A in aqueous solution and its potential for dimerization. scispace.com The choice of computational level, such as CAM-B3LYP/6-31G(d), is crucial for obtaining accurate geometries and energies. scispace.com
The computation of hydration free energies using QM/MM methods is another relevant application. researchgate.netnih.gov These calculations help in understanding the solvation process and the interaction of Kanamycin with water molecules in its hydrated form. The accuracy of these methods depends on the chosen quantum mechanical level and the classical force field for the solvent. nih.gov
Table 2: Theoretical Methods in this compound Research
| Theoretical Method | Application to this compound | Key Insights |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying the enzymatic inactivation of Kanamycin A. frontiersin.org | Elucidates reaction mechanisms and energy profiles of Kanamycin with enzymes. frontiersin.org |
| Molecular Dynamics (MD) Simulations | Investigating the interaction of Kanamycin A with lipid bilayers. researchgate.netmdpi.com | Reveals strong hydrogen bonding interactions and differential effects on bacterial and mammalian membrane models. researchgate.net |
| Quantum-Chemical Calculations | Determining protonation states and dimerization potential of Kanamycin A. scispace.com | Provides insights into the intrinsic properties of the Kanamycin molecule in solution. scispace.com |
| Hydration Free Energy Computations | Calculating the thermodynamics of Kanamycin solvation. researchgate.netnih.gov | Quantifies the interaction between Kanamycin and water molecules. researchgate.net |
Molecular Mechanism of Action Research for Kanamycin Sulfate Hydrate
Interactions with Bacterial Ribosomal Subunits
Kanamycin's primary mode of action involves its binding to the 30S ribosomal subunit, a critical component of the bacterial protein synthesis machinery. nbinno.comembopress.orgmdpi.comresearchgate.netmcmaster.ca This interaction sets off a cascade of events that interfere with the accurate translation of messenger RNA (mRNA) into proteins.
Kanamycin (B1662678) exhibits a high binding affinity and specificity for the 30S ribosomal subunit. nbinno.comembopress.org This binding is characterized as irreversible and involves interactions with both ribosomal RNA (rRNA) and ribosomal proteins. nih.govembopress.org Specifically, kanamycin binds to the decoding A-site on the 30S subunit. researchgate.netnih.gov The binding affinity of kanamycin A to constructs of E. coli helix69 (H69) has been determined to have a dissociation constant (Kd) of 4.02 μM. nih.gov
Table 1: Binding Affinity of Kanamycin A to Ribosomal RNA Constructs
| RNA Construct | Dissociation Constant (Kd) (μM) |
|---|---|
| E. coli H69 | 4.02 nih.gov |
| Human mitochondrial hmt69 | 4.32 nih.gov |
The specificity of this interaction is crucial for its antibacterial activity. The neamine (B104775) core of kanamycin, consisting of rings I and II, plays a significant role in this binding. researchgate.net
The binding of kanamycin to the 30S subunit interferes with the formation of the ribosomal initiation complex. nih.govdrugbank.com This complex, which consists of the 30S subunit, mRNA, and initiator transfer RNA (tRNA), is essential for the commencement of protein synthesis. By binding to the 30S subunit, kanamycin can disrupt the proper assembly of this complex, thereby inhibiting the initiation of translation. embopress.orgyoutube.com Research has shown that aminoglycosides like kanamycin can disturb the positioning of initiation factor IF3 on the 30S platform, which may affect translation initiation. nih.gov
A primary consequence of kanamycin binding to the ribosome is the induction of mRNA misreading. nih.govmcmaster.canih.govdrugbank.comnih.gov Kanamycin's interaction with the decoding A-site distorts its structure, leading to errors in the recognition of the mRNA codon by the tRNA anticodon. nih.govresearchgate.net This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of nonfunctional or potentially toxic proteins. nih.govresearchgate.net These abnormal proteins can accumulate within the bacterial cell, contributing to cell arrest and death. researchgate.net Studies have shown that aminoglycosides preferentially induce misreading at the third position of the mRNA codon. nih.gov
In addition to causing misreading, kanamycin also inhibits the elongation and translocation steps of protein synthesis. nih.govnih.govnih.gov After the formation of a peptide bond, the ribosome must move along the mRNA in a process called translocation to read the next codon. Kanamycin's binding can physically block this movement, thus halting the elongation of the polypeptide chain. researchgate.netresearchgate.net This inhibition of translocation further contributes to the cessation of protein synthesis. nih.govnih.gov
Identification and Analysis of Specific Molecular Binding Sites
The precise molecular interactions between kanamycin and the ribosome have been elucidated through structural and biochemical studies, highlighting the critical role of the 16S ribosomal RNA.
The 16S rRNA component of the 30S subunit is the primary target for kanamycin binding. nih.govmdpi.comresearchgate.netnih.gov Kanamycin specifically binds to a region of the 16S rRNA known as helix 44 (h44) within the decoding center. nih.gov This interaction involves the formation of hydrogen bonds between the antibiotic and specific nucleotides of the rRNA.
Key nucleotides in the 16S rRNA that are directly involved in binding kanamycin include A1408, C1409, and G1491. researchgate.netresearchgate.net Kanamycin has been shown to bind to four nucleotides of the 16S rRNA and a single amino acid of the S12 protein. nih.govdrugbank.com The binding of kanamycin displaces two universally conserved nucleotides, A1492 and A1493, which then interact with the minor groove of the codon-anticodon duplex. researchgate.net This displacement is a key factor in the misreading of mRNA.
Table 2: Key 16S rRNA Nucleotides Involved in Kanamycin Binding
| Nucleotide | Interaction with Kanamycin | Reference |
|---|---|---|
| A1408 | Forms two hydrogen bonds with ring I of kanamycin. | researchgate.net |
| C1409 | Involved in the binding site. | researchgate.net |
| G1491 | Stacking interaction with ring I of kanamycin. | researchgate.net |
| A1492 | Displaced upon kanamycin binding. | researchgate.net |
The interaction of kanamycin with these specific rRNA nucleotides disrupts the normal function of the decoding center, leading to the inhibition of protein synthesis and ultimately bacterial cell death. researchgate.net
Engagement with Small Ribosomal Subunit Protein S12 (uS12)
Kanamycin sulfate (B86663) hydrate (B1144303), a potent aminoglycoside antibiotic, exerts its primary antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. A critical aspect of its mechanism of action involves a direct interaction with the 30S small ribosomal subunit, which is a complex of 16S ribosomal RNA (rRNA) and various ribosomal proteins. Among these proteins, the small ribosomal subunit protein S12 (also known as uS12) plays a pivotal role in mediating the effects of kanamycin.
Kanamycin binds to a specific site on the 30S subunit, which includes four nucleotides of the 16S rRNA and a single amino acid of the S12 protein. nih.gov This binding occurs at the decoding A-site, a crucial region for ensuring the fidelity of protein translation. The interaction of kanamycin with this site interferes with the decoding process, leading to the misreading of the messenger RNA (mRNA) template. mdpi.com This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of nonfunctional or toxic proteins. nih.gov
The binding of kanamycin to the S12 protein and the surrounding 16S rRNA induces conformational changes in the 30S subunit. mdpi.com These structural alterations disrupt the normal mechanics of the ribosome, further contributing to the inhibition of protein synthesis. Specifically, the interaction of kanamycin with the A-site can inhibit the translocation of the ribosome along the mRNA, effectively halting protein production. mdpi.com
Mutations in the rpsL gene, which encodes the S12 protein, can confer resistance to aminoglycoside antibiotics like streptomycin (B1217042), a related compound. nih.gov These mutations can alter the structure of the S12 protein, reducing the binding affinity of the antibiotic to the ribosome. nih.gov This highlights the critical nature of the S12 protein in the molecular mechanism of kanamycin.
The following table summarizes the key molecular interactions of Kanamycin A with the bacterial ribosomal A-site, including its engagement with protein S12.
| Interacting Molecule | Specific Residues/Nucleotides Involved | Consequence of Interaction |
| 16S rRNA | A1408, C1409, G1491 researchgate.net | Interference with the decoding site, leading to mRNA misreading. |
| Ribosomal Protein S12 | A single amino acid residue nih.gov | Contributes to the binding and inhibitory effect of kanamycin. |
| 30S Ribosomal Subunit | A-site | Induction of conformational changes, inhibition of translocation. mdpi.com |
Research on Bactericidal Efficacy and Associated Molecular Events
While the inhibition of protein synthesis is the primary mechanism of action for kanamycin sulfate hydrate, its potent bactericidal activity is the result of a cascade of downstream molecular events that ultimately lead to bacterial cell death. Research has revealed that the consequences of initial ribosome targeting extend to cause significant damage to other vital cellular components and processes.
Membrane Damage and Cytoplasmic Condensation
A significant contributor to kanamycin's lethality is the induction of membrane damage. The mistranslated proteins produced due to kanamycin's effect on the ribosome can be misfolded and inserted into the bacterial cell membrane, disrupting its integrity. nih.gov This damage leads to the outflow of cytoplasmic contents. mit.eduresearchgate.netnih.gov A notable phenotype associated with this membrane damage is cytoplasmic condensation, where the cytoplasm appears to shrink and become denser. mit.eduresearchgate.netnih.gov In studies with Escherichia coli, treatment with kanamycin resulted in approximately 30% of cells exhibiting cytoplasmic condensation. mit.edu This process is linked to a decrease in cellular turgor pressure. mit.edu
Generation of Reactive Oxygen Species (ROS)
A common downstream effect of bactericidal antibiotics, including kanamycin, is the generation of reactive oxygen species (ROS). nih.gov The disruption of normal metabolic processes, triggered by the initial inhibition of protein synthesis, leads to an increase in cellular respiration and the production of superoxide (B77818) radicals, hydrogen peroxide, and highly reactive hydroxyl radicals. nih.govresearchgate.net These ROS can cause widespread damage to cellular macromolecules. The production of ROS is a critical component of kanamycin's bactericidal activity, as the scavenging of these species can protect bacteria from its lethal effects. researchgate.net Studies have shown a 2- to 3-fold increase in ROS levels in wild-type E. coli cells treated with kanamycin. nih.gov
DNA Damage and Inhibition of Repair Mechanisms
The accumulation of ROS induced by kanamycin leads to significant DNA damage. nih.gov This includes the formation of damaged bases, such as ethenoadenine adducts resulting from lipid peroxidation, and double-strand breaks. nih.gov The bactericidal efficacy of kanamycin is enhanced in bacterial strains that are deficient in DNA repair mechanisms. For instance, mutants lacking certain DNA glycosylases (enzymes that remove damaged bases) or key proteins in the double-strand break repair pathway, such as RecA and RecB, show increased sensitivity to kanamycin. nih.govnih.gov This indicates that the bacterium's ability to repair DNA damage is a crucial factor in its survival following kanamycin exposure.
The following table provides a summary of the key molecular events contributing to the bactericidal efficacy of this compound.
| Molecular Event | Description | Associated Research Findings |
| Membrane Damage | Disruption of the bacterial cell membrane integrity due to the insertion of mistranslated proteins. | Leads to cytoplasmic condensation in approximately 30% of treated E. coli cells. mit.edu |
| Reactive Oxygen Species (ROS) Production | Increased generation of superoxide, hydrogen peroxide, and hydroxyl radicals. | A 2- to 3-fold increase in ROS levels observed in kanamycin-treated E. coli. nih.gov |
| DNA Damage | Formation of damaged DNA bases and double-strand breaks, largely mediated by ROS. | Mutants deficient in DNA repair pathways (e.g., alkA, recA, recB) exhibit increased sensitivity to kanamycin. nih.govnih.gov |
Mechanisms of Kanamycin Sulfate Hydrate Resistance
Enzymatic Modification Pathways of Kanamycin (B1662678)
The most prevalent mechanism of resistance to kanamycin is the enzymatic inactivation of the antibiotic molecule. nih.gov This is accomplished by a diverse group of aminoglycoside-modifying enzymes (AMEs) that catalyze the transfer of chemical groups to the kanamycin molecule, thereby reducing its affinity for the bacterial ribosome. tamucc.eduresearchgate.net These enzymes are broadly classified into three main families based on the type of chemical modification they perform. nih.gov
Aminoglycoside phosphotransferases (APHs), also known as kanamycin kinases, are enzymes that inactivate kanamycin by catalyzing the ATP-dependent phosphorylation of its hydroxyl groups. wikipedia.orgnih.gov The addition of a phosphate (B84403) group creates steric hindrance and introduces negative charges, which disrupts the binding of the antibiotic to the negatively charged ribosomal RNA. wikipedia.org
Several classes of APH enzymes have been identified, each with specificity for different hydroxyl groups on the aminoglycoside scaffold. nih.govnih.gov APH(3') enzymes are particularly significant in conferring resistance to kanamycin by phosphorylating the 3'-hydroxyl group. wikipedia.orgasm.org For instance, the APH(3')-IIIa enzyme, found in Enterococcus, demonstrates broad substrate specificity and inactivates a wide range of aminoglycosides, including kanamycin, through O-phosphorylation. nih.gov NMR analysis has confirmed that APH(3')-IIIa specifically transfers a phosphate group to the 3'-hydroxyl of kanamycin A. nih.gov The gene encoding a kanamycin phosphotransferase has also been identified in C. jejuni. researchgate.net
Aminoglycoside acetyltransferases (AACs) constitute another major family of AMEs that confer resistance to kanamycin. These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to one of the amino groups of the aminoglycoside. tamucc.eduasm.org This acetylation neutralizes the positive charge of the amino group, which is crucial for the antibiotic's interaction with the negatively charged phosphate backbone of ribosomal RNA.
AACs are classified based on the position of the amino group they acetylate. tamucc.edu For example, AAC(6') enzymes modify the 6'-amino group and are associated with resistance to a broad spectrum of aminoglycosides, including kanamycin. asm.org The AAC(6')-Im enzyme, for instance, confers significant resistance to 4,6-disubstituted aminoglycosides like kanamycin A. nih.gov Structural studies of AAC(6')-Im in complex with kanamycin A have revealed that the substrate binds in a shallow, positively charged pocket, positioning the 6'-amino group for efficient nucleophilic attack on the acetyl-CoA cofactor. nih.gov In contrast, the bifunctional enzyme AAC(6')-Ie/APH(2")-Ia from Staphylococcus aureus exhibits both acetyltransferase and phosphotransferase activities, conferring resistance to gentamicin, tobramycin (B1681333), and kanamycin. nih.gov
Aminoglycoside nucleotidyltransferases (ANTs), also known as adenylyltransferases, inactivate kanamycin by catalyzing the transfer of a nucleoside monophosphate, typically from ATP, to a hydroxyl group on the antibiotic. asm.orgfrontiersin.org This modification adds a bulky and negatively charged group to the aminoglycoside, sterically hindering its binding to the ribosomal target.
ANTs are categorized based on the site of nucleotidylation. researchgate.net For example, ANT(4') enzymes modify the 4'-hydroxyl group and are active against a wide range of aminoglycosides. nih.gov Kanamycin nucleotidyltransferase [ANT(4',4'')-I] from Staphylococcus aureus has been shown to confer resistance to numerous aminoglycosides by modifying the 4' or 4'' hydroxyl group. nih.gov The ANT(2")-Ia enzyme is capable of modifying and conferring resistance to gentamicin, tobramycin, dibekacin, sisomicin, and kanamycin. nih.govresearchgate.net
Detailed mechanistic studies have provided insights into the catalytic processes of these inactivating enzymes. For instance, quantum mechanics/molecular mechanics (QM/MM) studies on the inactivation of kanamycin A by ANT(4') have elucidated the mechanism of adenylyl group transfer from ATP to the 4'-hydroxyl group of the antibiotic. frontiersin.orgnih.govresearchgate.net These studies have shown that the reaction proceeds through a concerted mechanism with a relatively low activation energy barrier. frontiersin.orgnih.gov
Kinetic studies of AAC(6')-4 (kanamycin acetyltransferase) have explored its mechanism with various aminoglycoside substrates and coenzymes. nih.gov The kinetic patterns suggest different mechanisms depending on the coenzyme used, indicating a flexible catalytic process. nih.gov Furthermore, the synthesis of kanamycin derivatives lacking the target hydroxyl group, such as 3'-deoxykanamycin A, has confirmed the enzymatic mechanism of resistance; these modified antibiotics are not inactivated by the corresponding APH(3') enzyme and remain effective against resistant strains. nih.gov
Ribosomal Target Modification Leading to Resistance
While enzymatic modification is the most common resistance mechanism, alterations in the bacterial ribosome, the target of kanamycin, can also lead to resistance. nih.gov These modifications prevent the antibiotic from binding effectively to its site of action in the 30S ribosomal subunit.
The primary binding site for kanamycin on the ribosome is the A-site within the 16S ribosomal RNA (rRNA). nih.gov Mutations in the gene encoding 16S rRNA (rrs) can alter the structure of this binding site, leading to high-level resistance. nih.gov
Specific point mutations within the rrs gene have been strongly correlated with kanamycin resistance in various bacterial species, including Mycobacterium tuberculosis and Mycobacterium abscessus. mcmaster.caasm.orgoup.com A common and significant mutation is the A-to-G substitution at position 1408 (in Escherichia coli numbering). nih.gov This mutation is known to confer resistance to kanamycin and other aminoglycosides. nih.gov In a study of M. tuberculosis, substitutions at positions 1400 and 1401 of the 16S rRNA gene were also found in a significant percentage of kanamycin-resistant clinical isolates. asm.org
Other identified mutations conferring kanamycin resistance in M. abscessus include a T-to-A substitution at position 1406, a C-to-T at 1409, and a G-to-T at 1491. oup.com The A1408G mutation in Thermus thermophilus has been shown to confer high-level resistance to kanamycin. nih.gov Structural analyses have revealed that tobramycin, a kanamycin derivative, makes direct contact with the A1408 nucleotide; an A-to-G substitution at this position would disrupt these critical interactions, thereby preventing the antibiotic from binding. nih.gov
Table of Kanamycin Resistance Mechanisms
| Resistance Mechanism | Enzyme/Mutation | Mode of Action | Affected Kanamycin Site |
|---|---|---|---|
| Enzymatic Modification | Aminoglycoside Phosphotransferases (APHs) | Phosphorylation of hydroxyl groups | 3'-OH, 5''-OH |
| Enzymatic Modification | Aminoglycoside Acetyltransferases (AACs) | Acetylation of amino groups | 6'-NH2, 2'-NH2, 3-NH2 |
| Enzymatic Modification | Aminoglycoside Nucleotidyltransferases (ANTs) | Nucleotidylation of hydroxyl groups | 4'-OH, 2''-OH |
| Ribosomal Target Modification | 16S rRNA gene (rrs) mutations | Alteration of the antibiotic binding site | A-site of the 30S ribosomal subunit |
Role of rRNA Methylation in Resistance
A significant mechanism for conferring high-level resistance to kanamycin involves the enzymatic methylation of 16S ribosomal RNA (rRNA), a critical component of the 30S ribosomal subunit. nih.govoup.com This modification is carried out by a group of enzymes known as 16S rRNA methyltransferases. nih.govnih.gov These enzymes add a methyl group to specific nucleotides within the A-site of the 16S rRNA, which is the binding site for kanamycin. oup.comnih.gov
The most prevalent of these enzymes, such as ArmA (aminoglycoside resistance methyltransferase A) and NpmA, confer resistance by modifying specific residues. ArmA methylates the N7 position of guanine (B1146940) 1405 (m7G1405), providing high-level resistance to 4,6-disubstituted 2-deoxystreptamines, a group that includes kanamycin. nih.gov NpmA, on the other hand, methylates adenine (B156593) 1408 (m1A1408). nih.govnih.gov Both G1405 and A1408 are located in the A-site decoding region of the 16S rRNA. oup.comresearchgate.net This methylation sterically hinders the binding of kanamycin to the ribosome, thus allowing protein synthesis to proceed unimpeded. oup.com The genes encoding these methyltransferases are often located on mobile genetic elements, facilitating their spread among bacterial populations. oup.com
| Methyltransferase | Target Nucleotide | Effect on Kanamycin |
| ArmA | Guanine 1405 (G1405) | High-level resistance |
| NpmA | Adenine 1408 (A1408) | Resistance |
| GrmA | Guanine 1405 (G1405) | Resistance |
Characterization of Alterations in Ribosomal Proteins
In addition to rRNA modifications, alterations in ribosomal proteins can also contribute to kanamycin resistance. nih.gov Mutations in the genes encoding these proteins can lead to structural changes in the ribosome that decrease the binding affinity of kanamycin. While rRNA mutations often confer high-level resistance, ribosomal protein alterations typically result in a more modest level of resistance. elifesciences.org
Studies have identified mutations in several ribosomal proteins of both the small (30S) and large (50S) subunits that are associated with resistance to various antibiotics, including aminoglycosides. nih.govnih.gov For instance, mutations in ribosomal protein L3 have been linked to resistance to antibiotics that target the peptidyl transferase center. nih.govasm.org Although less common than rRNA methylation for high-level kanamycin resistance, these mutations can serve as stepping stones in the evolution of more significant resistance, potentially by compensating for fitness costs associated with other resistance mechanisms. elifesciences.org These alterations can affect ribosome assembly and lead to widespread changes in the cell's gene expression and protein production. elifesciences.org
Efflux Pump Mechanisms in Kanamycin Resistance
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.gov The overexpression of these pumps can lead to multidrug resistance by reducing the intracellular concentration of the antibiotic to sub-inhibitory levels. tandfonline.com
Major Facilitator Superfamily (MFS) Efflux Pumps
The Major Facilitator Superfamily (MFS) is one of the largest groups of secondary active transporters found in bacteria. explorationpub.commcmaster.ca These pumps utilize the proton motive force to expel a variety of compounds, including antibiotics. frontiersin.org While some MFS pumps are specific for a single substrate, many are multidrug transporters. nih.gov In Gram-negative bacteria, MFS pumps can be single-component systems or part of a tripartite complex that spans the inner membrane, periplasm, and outer membrane. nih.gov Their contribution to kanamycin resistance is part of a broader mechanism of multidrug resistance. explorationpub.com
Resistance-Nodulation-Division (RND) Family Efflux Pumps
The Resistance-Nodulation-Division (RND) family of efflux pumps is particularly prominent in Gram-negative bacteria and is a major contributor to intrinsic and acquired multidrug resistance. tandfonline.comnih.govfrontiersin.org These are typically tripartite systems consisting of an inner membrane transporter, a periplasmic adaptor protein, and an outer membrane factor. nih.govnih.gov RND pumps are known to extrude a wide array of structurally diverse antimicrobial agents. tandfonline.commicrobiologyresearch.org Overexpression of RND efflux pumps, such as the AcrAB-TolC system in Escherichia coli, can significantly contribute to resistance against multiple antibiotics, including aminoglycosides like kanamycin. tandfonline.com
| Efflux Pump Family | Energy Source | Common Location | Role in Kanamycin Resistance |
| Major Facilitator Superfamily (MFS) | Proton Motive Force | Gram-positive and Gram-negative bacteria | Contributes to multidrug resistance |
| Resistance-Nodulation-Division (RND) | Proton Motive Force | Gram-negative bacteria | Major contributor to multidrug resistance |
Research on Reduced Bacterial Membrane Permeability to Kanamycin
For kanamycin to reach its ribosomal target, it must first cross the bacterial cell envelope. In Gram-negative bacteria, the outer membrane acts as a formidable barrier. nih.gov A reduction in the permeability of this membrane can be a significant mechanism of resistance. mdpi.com
Kanamycin and other aminoglycosides are hydrophilic molecules that are thought to primarily traverse the outer membrane through porin channels. nih.govchemrxiv.org Studies have shown that both OmpF and OmpC, two major porins in E. coli, facilitate the uptake of kanamycin. chemrxiv.org Consequently, mutations that lead to a decreased expression or altered structure of these porins can reduce the influx of the antibiotic, leading to resistance. chemrxiv.org For instance, exposure to sub-inhibitory concentrations of kanamycin has been observed to increase the relative levels of the smaller OmpC porin compared to the larger OmpF, effectively reducing the permeability to larger antibiotics. This adaptive response can serve as an early line of defense against antibiotic stress.
Genetic and Environmental Factors Influencing Kanamycin Resistance Dissemination
The spread of kanamycin resistance is a complex process influenced by both genetic and environmental factors. Genetically, the dissemination of resistance is largely driven by horizontal gene transfer, where resistance genes are passed between bacteria on mobile genetic elements such as plasmids and transposons. fhsu.edunih.gov These elements can carry not only genes for rRNA methyltransferases but also for other resistance mechanisms, leading to the rapid emergence of multidrug-resistant strains. fhsu.edu Spontaneous mutations in chromosomal genes, such as those encoding ribosomal components or porins, also contribute to the development of resistance. scielo.br
Environmental factors play a crucial role in the selection and spread of resistant bacteria. semanticscholar.orgfrontlinegenomics.com The presence of antibiotics in various environments, such as in agriculture and clinical settings, creates a strong selective pressure that favors the survival and proliferation of resistant strains. frontlinegenomics.com The composition of the growth medium can also affect the spontaneous mutation frequencies to kanamycin resistance. scielo.brsemanticscholar.org Furthermore, factors like osmolarity have been shown to be involved in the spontaneous mutability of bacteria to aminoglycosides. semanticscholar.org The interplay between these genetic and environmental factors facilitates the continuous evolution and dissemination of kanamycin resistance. nih.gov
Horizontal Gene Transfer (HGT) as a Resistance Spread Mechanism
Horizontal gene transfer (HGT), also known as lateral gene transfer, is a primary mechanism for the rapid dissemination of antibiotic resistance genes among bacteria, including those conferring resistance to kanamycin. wikipedia.org Unlike vertical gene transfer, where genetic material is passed from a parent to its offspring, HGT allows for the transfer of genetic information between different bacterial cells, even across species and genera. wikipedia.orglakeforest.edu This process is a significant factor in the evolution of multidrug-resistant bacteria. wikipedia.org
The primary modes of HGT that contribute to the spread of kanamycin resistance are:
Transformation: The uptake of naked DNA from the environment, often released from dead bacteria. lakeforest.edu
Transduction: The transfer of bacterial DNA from one bacterium to another via bacteriophages (viruses that infect bacteria). news-medical.net
Conjugation: The direct transfer of genetic material between two bacterial cells through physical contact, typically mediated by a pilus. lakeforest.edu
Through these mechanisms, bacteria can acquire genes encoding enzymes that modify or inactivate kanamycin, or proteins that actively pump the antibiotic out of the cell. creative-diagnostics.com The presence of antibiotics in the environment can even accelerate the transfer of resistance genes through conjugation. lakeforest.edu Biofilms, which are communities of bacteria, can act as hotspots for HGT, further promoting the spread of resistance genes. nih.gov
Role of Mobile Genetic Elements (Plasmids, Transposons, Integrons) in Resistance Gene Transfer
Mobile genetic elements (MGEs) are segments of DNA that can move within a genome or be transferred between bacteria, and they are crucial vectors for the spread of antibiotic resistance genes. nih.govnih.gov These elements play a central role in facilitating HGT and are frequently responsible for the acquisition and dissemination of kanamycin resistance determinants. nih.govasm.org
Key mobile genetic elements involved in the transfer of kanamycin resistance include:
Plasmids: These are small, circular, extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome. nih.gov Plasmids often carry genes that confer resistance to multiple antibiotics, including kanamycin, and can be readily transferred between bacteria through conjugation. nih.govfrontiersin.org
Transposons: Also known as "jumping genes," transposons are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. lakeforest.edunih.gov They can carry various genes, including those for antibiotic resistance. The kanamycin resistance transposon Tn2680, for instance, carries copies of the insertion sequence IS26. asm.org
Integrons: These are genetic elements that can capture and express genes, particularly antibiotic resistance genes, contained within structures called gene cassettes. nih.govfrontiersin.org Integrons are often found within transposons and plasmids, further contributing to the mobilization and spread of resistance. nih.gov
The concerted action of these mobile genetic elements allows for the rapid acquisition and accumulation of resistance genes within bacterial populations, leading to the emergence of multidrug-resistant strains. nih.gov
Proteomic Methodologies in Bacterial Kanamycin Resistance Research
Proteomics, the large-scale study of proteins, has become an invaluable tool for investigating the molecular mechanisms of bacterial resistance to antibiotics like kanamycin. oup.commdpi.com By comparing the protein expression profiles of antibiotic-resistant and susceptible bacterial strains, researchers can identify proteins that play a role in the resistance phenotype. nih.gov
Identification of Differentially Expressed Outer Membrane Proteins
The outer membrane of Gram-negative bacteria serves as a selective barrier, and alterations in its protein composition can significantly impact antibiotic susceptibility. nih.gov Proteomic studies have been instrumental in identifying changes in the expression of outer membrane proteins (OMPs) in kanamycin-resistant bacteria. oup.com
In a study on kanamycin-resistant Escherichia coli K-12, comparative proteomic methodologies were used to identify differentially expressed OMPs. nih.gov The results, confirmed by mass spectrometry and western blotting, revealed the upregulation of OMPs such as TolC, Tsx, and OstA, and the downregulation of MipA, OmpA, FadL, and OmpW. oup.comoup.com Genetic deletion experiments further demonstrated that TolC and MipA played a significant role in kanamycin resistance. oup.com Specifically, the deletion of the tolC gene led to a 2-fold decrease in the minimum inhibitory concentration (MIC) of kanamycin, while the deletion of the mipA gene resulted in a 4-fold increase in the MIC. nih.gov
Another study investigating the outer membrane proteome of Pseudomonas aeruginosa in response to kanamycin resistance identified changes in the expression of several proteins, including OprF, OmpH, OprG, and MexA. nih.gov Similarly, research on Edwardsiella tarda has shown that different antibiotics, including kanamycin, induce distinct patterns of outer membrane protein expression. frontiersin.orgnih.gov These findings highlight the complex and specific ways in which bacteria modulate their outer membrane proteome to counteract the effects of antibiotics. frontiersin.org
The table below summarizes the findings from a proteomic study on kanamycin-resistant Escherichia coli K-12, detailing the differentially expressed outer membrane proteins and the effect of their gene deletion on kanamycin susceptibility.
| Protein | Regulation in Kanamycin-Resistant E. coli | Effect of Gene Deletion on Kanamycin MIC |
| TolC | Up-regulated | 2-fold decrease |
| Tsx | Up-regulated | No change |
| OstA | Up-regulated | Not reported |
| MipA | Down-regulated | 4-fold increase |
| OmpA | Down-regulated | No change |
| FadL | Down-regulated | No change |
| OmpW | Down-regulated | No change |
Synthesis, Biosynthesis, and Structural Modification of Kanamycin Sulfate Hydrate
Chemical Synthesis and Semi-synthetic Derivatization Methodologies
Semi-synthetic Strategies for Kanamycin (B1662678) Derivatization
Synthesis and Evaluation of 6''-Modified Kanamycin A Derivatives
The chemical modification of existing antibiotics is a crucial strategy for combating antimicrobial resistance. Researchers have focused on the 6"-position of the Kanamycin A molecule, synthesizing a series of 6"-deoxykanamycin A analogues with additional protonatable groups, such as amino, guanidino, or pyridinium (B92312), and evaluating their biological activities. dntb.gov.uamdpi.comnih.gov This approach aims to develop new antibacterial agents that can overcome existing resistance mechanisms. dntb.gov.uamdpi.com
One notable synthetic achievement was the demonstration that tetra-N-protected-6″-O-(2,4,6-triisopropylbenzenesulfonyl)kanamycin A can react with a weak nucleophile like pyridine (B92270) to form the corresponding pyridinium derivative. dntb.gov.uamdpi.comnih.gov The synthesis of these new derivatives is considered a valid approach to address the challenges posed by the limitations of current antibiotics. mdpi.com
The evaluation of these synthesized compounds yielded mixed but promising results. The introduction of small diamino-substituents at the 6"-position did not lead to a significant change in the antibacterial activity compared to the parent Kanamycin A. dntb.gov.uaresearchgate.net Further modification of these diamino-substituted derivatives through acylation resulted in a complete loss of antibacterial activity. dntb.gov.uanih.govresearchgate.net However, a significant improvement was observed when a guanidine (B92328) residue was introduced at the 6"-position, with the resulting compound showing improved activity against S. aureus. dntb.gov.uamdpi.comnih.gov
A key finding from these studies is that most of the 6"-modified Kanamycin A derivatives were less affected by the resistance mechanism associated with mutations of the elongation factor G when compared to the parent Kanamycin A. dntb.gov.uamdpi.comnih.gov This suggests that modifying the 6"-position of Kanamycin A with protonatable groups is a promising avenue for the development of new antibacterial agents with reduced susceptibility to certain forms of bacterial resistance. dntb.gov.uamdpi.com
Table 1: Summary of Antibacterial Activity of 6"-Modified Kanamycin A Derivatives
| Modification at 6"-Position | Effect on Antibacterial Activity | Activity Against S. aureus | Susceptibility to Elongation Factor G Mutation Resistance | Source |
| Small Diamino-Substituents | Not significantly altered | - | Less influenced than Kanamycin A | dntb.gov.uanih.gov |
| Acylation of Diamino-Substituents | Complete loss of activity | - | - | dntb.gov.uanih.govresearchgate.net |
| Guanidine Residue | Improved activity | Improved | Less influenced than Kanamycin A | dntb.gov.uamdpi.comnih.gov |
| Pyridinium Group | - | - | Less influenced than Kanamycin A | dntb.gov.uamdpi.com |
Development of Novel Formulations and Conjugates for Enhanced Efficacy or Application
Kanamycin-Conjugated Nanoparticles (e.g., Gold Nanoparticles, Carbon Dots)
To enhance the efficacy of kanamycin, researchers have explored its conjugation with nanoparticles, such as gold nanoparticles (AuNPs) and carbon dots (CDs). This strategy aims to create next-generation antibacterial agents to combat multidrug-resistant (MDR) bacteria. pasteur.frnih.gov
Kanamycin-Conjugated Gold Nanoparticles (Kan-AuNPs)
A novel, single-step method has been developed for the synthesis of kanamycin-conjugated gold nanoparticles (Kan-AuNPs). frontiersin.orgoup.com In this bio-friendly process, kanamycin itself functions as both the reducing agent, converting gold salt into gold nanoparticles, and the capping agent, stabilizing the resulting nanoparticles. nih.govfrontiersin.orgoup.com The conjugation of kanamycin to AuNPs has been shown to improve the antibiotic's efficacy against both Gram-positive and Gram-negative bacteria, including strains resistant to kanamycin. nih.govfrontiersin.org A significant reduction in the minimum inhibitory concentration (MIC) was observed for Kan-AuNPs compared to free kanamycin across all tested bacterial strains. pasteur.frsapub.org For example, against S. aureus, the MIC for free kanamycin was 9 µg/ml, while for Kan-AuNPs it was 5.5 µg/ml. sapub.org Similarly, for M. luteus, the MICs were 30 µg/ml and 25 µg/ml for free kanamycin and Kan-AuNPs, respectively. sapub.org Mechanistic studies suggest that Kan-AuNPs disrupt the bacterial envelope, leading to the leakage of cytoplasmic contents and cell death. pasteur.frnih.gov
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Kanamycin vs. Kan-AuNPs
| Bacterial Strain | MIC of Free Kanamycin (µg/ml) | MIC of Kan-AuNPs (µg/ml) | Source |
| Staphylococcus aureus | 9 | 5.5 | sapub.org |
| Micrococcus luteus | 30 | 25 | sapub.org |
Kanamycin-Derived Carbon Dots (CDs-Kan)
Carbon dots have also been investigated as carriers for kanamycin. In one study, novel carbon dots (CDs-Kan) were synthesized from kanamycin sulfate (B86663) using a one-step hydrothermal method. researchgate.net This process creates CDs that retain the primary bactericidal functional groups of kanamycin, such as the amino sugar and amino cyclic alcohol, ensuring they maintain good antibacterial activity. researchgate.net These CDs-Kan demonstrated good inhibitory effects on both the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. researchgate.net The use of antibiotics as precursors for carbon dots is a promising strategy for developing nanomaterials with synergistic antibacterial properties. researchgate.net
Research on Kanamycin Cross-linking with Polymeric Materials
The cross-linking of kanamycin with polymeric materials is another area of research aimed at creating novel antibacterial materials. An edible, cellulose-based antibacterial material was successfully prepared by cross-linking kanamycin sulfate with α-cellulose using glutaraldehyde (B144438) as the cross-linking agent. researchgate.net
Analysis confirmed that the kanamycin sulfate molecule was cross-linked with the molecular chain of the cellulose (B213188). researchgate.net The research identified that the optimal mass ratio of kanamycin sulfate to α-cellulose was 1:100, which resulted in a degree of substitution of 1.11%. researchgate.net The resulting kanamycin sulfate-glutaraldehyde-cellulose material exhibited excellent inhibition against both Gram-positive and Gram-negative bacteria. researchgate.net Furthermore, the material showed a notable resistance to gastric acid and had low cytotoxicity. researchgate.net To enhance its application potential, the material was also formulated into porous microspheres with a particle size primarily distributed between 1.5 and 2.0 μm. researchgate.net This research presents the kanamycin-glutaraldehyde-cellulose composite as a potential edible and eco-friendly antibacterial carrier. researchgate.net
Table 3: Properties of Kanamycin Sulfate-Glutaraldehyde-Cellulose Material
| Property | Finding | Source |
| Optimal Mass Ratio (Kanamycin:α-Cellulose) | 1:100 | researchgate.net |
| Degree of Substitution | 1.11% | researchgate.net |
| Antibacterial Activity | Excellent against Gram-positive and Gram-negative bacteria | researchgate.net |
| Stability | Marked resistance to gastric acid | researchgate.net |
| Formulation | Porous microspheres (1.5-2.0 μm) | researchgate.net |
Analytical Methodologies for Kanamycin Sulfate Hydrate Research and Monitoring
Advanced Chromatographic Techniques
Chromatographic techniques are powerful tools for the separation, identification, and quantification of Kanamycin (B1662678) sulfate (B86663) hydrate (B1144303). High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS/MS), and gas-liquid chromatography (GLC) are among the most prominent methods employed.
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of Kanamycin sulfate hydrate due to its versatility and reliability. nih.govnih.govproquest.com Various detection modes can be coupled with HPLC to suit different analytical needs.
UV Detection: Direct UV detection of Kanamycin is challenging due to the lack of a strong chromophore in its structure. To overcome this, pre-column or post-column derivatization is often employed to introduce a UV-absorbing moiety to the Kanamycin molecule. nih.govproquest.com For instance, derivatization with reagents like phenylisocyanate (PIC) allows for UV detection at specific wavelengths. proquest.com A rapid reversed-phase HPLC (RP-HPLC) method has been developed for the determination of Kanamycin sulfate in nanoparticle formulations using UV detection at 205 nm. japsonline.comjapsonline.com
| Parameter | Value |
| Column | Phenomenex C18 |
| Mobile Phase | 0.1 M disodium (B8443419) tetraborate (B1243019) (pH 9.0) and water (25:75, v/v) with 0.5 g/L sodium octanesulfonate |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 205 nm |
| Linearity Range | 120-840 µg/mL |
Electrochemical Detection (PED): Pulsed Electrochemical Detection (PED) offers a sensitive alternative for the analysis of aminoglycosides like Kanamycin that are electrochemically active. nih.govnih.govresearchgate.net An HPLC method using a poly(styrene-divinylbenzene) column with PED on a gold electrode has been described for the analysis of Kanamycin sulfate. nih.gov This method required a two-step gradient with mobile phases containing sodium sulfate, sodium octanesulfonate, and phosphate (B84403) buffer, with post-column addition of sodium hydroxide. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the determination of Kanamycin residues in various biological and environmental samples. cancer.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. For the analysis of Kanamycin residue in biopharmaceutical products, a method involving extraction with acetonitrile (B52724) followed by LC-MS/MS analysis has been established. cancer.gov The specific transition of the positive ion from m/z 485 to m/z 163 is monitored for quantification. cancer.gov
| Parameter | Value |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Monitored Transition | m/z 485 → m/z 163 |
| Application | Determination of Kanamycin residue in biopharmaceutical products |
Gas-liquid chromatography (GLC) has also been applied to the analysis of aminoglycoside antibiotics, including Kanamycin. Due to the low volatility of Kanamycin, derivatization is necessary to convert it into a more volatile form suitable for GLC analysis. japsonline.com One such derivatization technique is silylation. japsonline.com While less common than HPLC and LC-MS/MS for Kanamycin analysis, GLC can provide an alternative chromatographic approach. acs.org
Spectrophotometric and Spectrofluorimetric Methods
Spectrophotometric and spectrofluorimetric methods offer simpler and often more rapid alternatives to chromatographic techniques for the quantification of this compound, particularly in pharmaceutical formulations.
As previously mentioned, direct UV spectrophotometry for Kanamycin is limited. However, derivatization reactions that produce colored products can be effectively used for spectrophotometric analysis. researchgate.net Methods based on the formation of ion-pair complexes with reagents like 2,4-dinitrophenol (B41442) (2,4-DNP) and picric acid (PA) have been developed. japsonline.com These reactions result in the formation of intensely yellow-colored products that can be measured at specific wavelengths. japsonline.com
| Reagent | Wavelength of Maximum Absorbance (λmax) |
| 2,4-Dinitrophenol (2,4-DNP) | 406 nm |
| Picric Acid (PA) | 418 nm |
Another approach involves the use of gold nanoparticles as a colorimetric probe for the detection of Kanamycin sulfate. rsc.org
Spectrofluorimetric methods can offer higher sensitivity compared to spectrophotometry. One such method is based on the Hantzsch condensation reaction, where the primary amino group of Kanamycin reacts with acetylacetone (B45752) and formaldehyde (B43269) to yield a highly fluorescent yellow derivative. researchgate.net This product can be measured at an emission wavelength of 471 nm with an excitation wavelength of 410 nm. researchgate.net
Fluorescence quenching assays have also been developed for the sensitive detection of Kanamycin. rsc.orgnih.gov One such sensor utilizes a competitive triggering strategy where the presence of Kanamycin leads to a quenching of the fluorescence signal of a FAM (fluorescein amidite) probe. rsc.orgnih.govrsc.org This method has demonstrated a linear range of 54 nM to 0.9 µM for Kanamycin detection. rsc.orgnih.gov
| Method | Principle | Linear Range |
| Hantzsch Condensation | Formation of a fluorescent dihydropyridine (B1217469) derivative | - |
| Fluorescence Quenching Sensor | Competitive triggering leading to fluorescence quenching | 54 nM - 0.9 µM |
Electrochemical Methods for Kanamycin Detection
Electrochemical methods offer a promising avenue for the rapid and sensitive detection of Kanamycin. These techniques are based on the electrochemical properties of Kanamycin or its interaction with a modified electrode surface.
One notable technique is square-wave cathodic adsorptive stripping voltammetry (SWCASV) . This method has been successfully applied for the determination of Kanamycin using a thin-film mercury electrode. scialert.net Under optimal conditions (pH 8.0, adsorption potential of +0.30 V), this method demonstrates a linear response to Kanamycin concentrations ranging from 1.2x10⁻⁹ to 5.0x10⁻⁸ mol L⁻¹ and achieves a low detection limit of 4.8x10⁻¹⁰ mol L⁻¹. scialert.net
Another approach involves the use of electrochemical nanosensors . For instance, a glassy carbon electrode modified with carbon nanofibers has been developed for the simultaneous determination of Kanamycin and ampicillin (B1664943). tandfonline.com This nanosensor exhibits a wide dynamic linear range and low detection limits for both antibiotics. tandfonline.com The principle of detection relies on the decrease in the peak current of a redox probe, [Fe(CN)₆]³⁻/⁴⁻, as Kanamycin and ampicillin interact with the carbon nanofibers on the electrode surface. tandfonline.com
Aptamer-based electrochemical sensors have also shown great potential for Kanamycin detection. These sensors utilize aptamers, which are single-stranded DNA or RNA sequences that can bind to specific targets. In one such sensor, the binding of Kanamycin to an aptamer immobilized on a gold electrode causes a decrease in the voltammetric signal, allowing for quantification. rsc.orgrsc.org This method has demonstrated a wide linear range (0.010 to 150 μg L⁻¹) and a very low detection limit of 0.005 μg L⁻¹. rsc.orgrsc.org
Furthermore, liquid chromatography with pulsed amperometric detection (PAD) on a gold electrode has been developed for the analysis of Kanamycin sulfate. researchgate.netnih.gov This method, often coupled with high-performance anion exchange chromatography (HPAEC), provides a reliable and accurate assay for Kanamycin in pharmaceutical products. waters.comwaters.com
Table 1: Performance Characteristics of Various Electrochemical Methods for Kanamycin Detection
| Electrochemical Method | Electrode/Sensor | Linear Range | Detection Limit | Reference |
|---|---|---|---|---|
| Square-wave cathodic adsorptive stripping voltammetry (SWCASV) | Thin-film mercury electrode | 1.2x10⁻⁹ to 5.0x10⁻⁸ mol L⁻¹ | 4.8x10⁻¹⁰ mol L⁻¹ | scialert.net |
| Differential Pulse Voltammetry | Carbon nanofibers modified glassy carbon electrode | 1.0 × 10⁻¹¹ - 1.0 × 10⁻⁶ M | 6.12 × 10⁻¹² M | tandfonline.comtandfonline.com |
| Differential Pulse Voltammetry | Aptamer sensor with HRP signal amplification | 0.010 to 150 μg L⁻¹ | 0.005 μg L⁻¹ | rsc.orgrsc.org |
| Aptamer-based sensor (probe conformation changing mode) | Methylene (B1212753) blue labeled aptamer | Not specified | 3.0 nM | nih.gov |
| Aptamer-based sensor (target-induced signal probe shifting) | Free methylene blue in solution | Not specified | 60.0 pM | nih.gov |
| Label-free electrochemical aptasensor | Aptamer on gold electrode | 10–2000 nM | 1.4 × 10⁻¹⁰ M | researchgate.netrsc.org |
| Ratiometric electrochemical biosensor | VS₂/AuNPs nanocomposites and CoFe₂O₄ nanozyme | 1 pM to 1 μM | 0.5 pM | nih.gov |
| Electrochemical aptasensor | UiO-66-NH₂/MCA/MWCNT@rGONR nanocomposites | 25–900 nM | 13 nM | rsc.org |
Immunological Assays (e.g., Enzyme-Linked Immunosorbent Assay (ELISA)) for Screening
Immunological assays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the screening of Kanamycin residues in various samples. researchgate.net These methods are known for their high throughput and sensitivity, making them suitable for routine monitoring.
While specific details on ELISA kits for this compound were not extensively available in the provided search results, the principle of these assays generally involves the use of specific antibodies that recognize and bind to Kanamycin. The presence of Kanamycin is then detected through an enzymatic reaction that produces a measurable signal, such as a color change.
Traditional methods for Kanamycin detection, including ELISA, are recognized for their precision and high detection accuracy. researchgate.net However, they can sometimes be limited by factors such as the need for expensive and bioactive antibodies. researchgate.net
Development of Biosensors for Real-time and High-Throughput Kanamycin Detection
The development of biosensors represents a significant advancement in the field of antibiotic detection, offering the potential for real-time and high-throughput analysis. These devices combine a biological recognition element with a transducer to provide a measurable signal in the presence of the target analyte.
Aptamer-based biosensors , often referred to as aptasensors, have emerged as a powerful tool for Kanamycin detection. These sensors leverage the high specificity and affinity of aptamers for Kanamycin. For instance, miniaturized electrochemical aptamer-based sensors have been developed for the real-time intracellular analysis of Kanamycin in single salmon eggs. nih.gov These microaptasensors, fabricated on gold dendrites, exhibit a significant increase in signal-to-noise ratio and provide stable electrochemical signals in complex biological matrices. nih.gov
Another innovative approach involves the use of a ratiometric dual signal-enhancing-based electrochemical biosensor . This biosensor utilizes planar VS₂/AuNPs nanocomposites and a CoFe₂O₄ nanozyme for signal amplification, achieving an exceptionally low detection limit of 0.5 pM for Kanamycin. nih.gov The ratiometric sensing strategy enhances the precision and reliability of the measurement.
Furthermore, an electrochemical aptasensor based on the hybridization chain reaction (HCR) has been developed for the sensitive and label-free detection of Kanamycin in milk. electrochemsci.org This method employs a hybridization chain reaction for signal amplification, resulting in a very low detection limit of 1.0 × 10⁻¹² mol/L. electrochemsci.org
Table 2: Characteristics of Developed Biosensors for Kanamycin Detection
| Biosensor Type | Recognition Element | Transduction Method | Key Features | Reference |
|---|---|---|---|---|
| Microaptasensor | Kanamycin-specific aptamer | Electrochemical (Square Wave Voltammetry) | Real-time intracellular analysis, high signal-to-noise ratio | nih.gov |
| Ratiometric Electrochemical Biosensor | Biotinylated Kanamycin-aptamer | Electrochemical | Ratiometric sensing, dual signal amplification | nih.gov |
| Electrochemical Aptasensor with HCR | Kanamycin aptamer | Electrochemical | Hybridization chain reaction for signal amplification, label-free | electrochemsci.org |
Research on Sample Preparation and Extraction Techniques for Diverse Matrices
Effective sample preparation is a critical step in the analytical workflow for Kanamycin detection, as it aims to remove interfering substances and concentrate the analyte from complex matrices such as food and environmental samples. nih.gov
Common techniques for the extraction and cleanup of Kanamycin include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) . nih.gov SPE is a particularly versatile and widely used method. In one application, a molecularly imprinted polymer-based solid-phase extraction was developed for the determination of Kanamycin in milk, vaccine, and stream water samples. nih.gov
The choice of extraction method and solvent is crucial for achieving good recovery of Kanamycin. For instance, in the context of SPE, an ammonium (B1175870) methanol (B129727) solution (pH 9.2) has been used to elute Kanamycin from the sorbent after the sample has been loaded at a pH where Kanamycin is charged and retained. nih.gov
Environmental Fate and Degradation Studies of Kanamycin Sulfate Hydrate
Occurrence and Distribution in Environmental Compartments (e.g., Water, Soil)
Kanamycin (B1662678), an aminoglycoside antibiotic, has been identified as an environmental contaminant due to its widespread use and subsequent release into various environmental matrices. Residues of the antibiotic have been detected in both water and soil environments. The presence of antibiotics like kanamycin in aquatic systems is a growing concern, as these environments can act as reservoirs for resistant bacteria and resistance genes.
In terrestrial environments, the distribution and persistence of kanamycin are significantly influenced by soil properties. Research has shown that the degradation rate of kanamycin A is greater in soils with higher organic carbon and organic matter content. For instance, one study compared its degradation in black soil and red soil, finding that the higher organic content in the black soil facilitated a faster breakdown. researchgate.net This suggests that the sorption of kanamycin to organic particles is a key process governing its environmental fate. researchgate.net Kanamycin is considered to be a moderately persistent antibiotic in the soil environment. researchgate.net
Investigation of Degradation Pathways and Kinetics in the Environment
Kanamycin is regarded as a hard-to-degrade antibiotic in the environment. creative-diagnostics.com Its degradation proceeds through several abiotic and biotic pathways, with kinetics that are highly dependent on environmental conditions.
Hydrolysis is a significant pathway for the abiotic degradation of many antibiotics. researchgate.net However, kanamycin is an aminoglycoside that is difficult to hydrolyze under ambient temperatures (below 100°C) due to the stability stemming from its high molecular energy gap. acs.orgnih.gov
Significant hydrolytic degradation is achieved at elevated temperatures. In studies involving hydrothermal treatment of kanamycin-containing wastewater at subcritical temperatures (100°C to 180°C), hydrolysis was identified as the predominant degradation mechanism, accounting for 75%-98% of the total degradation. acs.orgnih.gov The reaction temperature has a profound impact on the degradation kinetics. The degradation half-life (t½) of kanamycin was shortened by a factor of 87.17 when the temperature was increased from 100°C to 180°C. acs.org One study noted that kanamycin could be almost completely hydrolyzed by increasing the temperature to 180°C. creative-diagnostics.com This temperature-enhanced hydrolysis provides an effective method for removing high concentrations of this otherwise refractory antibiotic from industrial wastewater. acs.org
Table 1: Effect of Temperature on Hydrolytic Degradation Half-life of Kanamycin
| Temperature (°C) | Half-life (t½) Reduction Factor (compared to 100°C) |
|---|---|
| 100 | 1.00 |
| 180 | 87.17 |
Data derived from studies on hydrothermal treatment of kanamycin. acs.org
Oxidative processes contribute to the degradation of kanamycin, often in conjunction with hydrolysis, particularly in engineered treatment systems. During the hydrothermal treatment of kanamycin, both oxidation and hydrolysis are the main reactions responsible for its degradation. acs.org The role of oxidation is evidenced by the fact that the degradation half-life of kanamycin was 1.08 to 1.34 times longer in a nitrogen (N₂) atmosphere (anoxic) compared to a corresponding process in the presence of air (oxic) at temperatures between 140-180°C. acs.org Advanced Oxidation Processes (AOPs), which generate highly reactive oxygen species, are also recognized as effective technologies for the complete degradation of persistent organic contaminants like antibiotics. researchgate.net
Photodegradation, or phototransformation, is a crucial process that influences the fate of many pharmaceutical compounds in sunlit aquatic environments. creative-diagnostics.com This process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by photosensitizing species present in the water, such as natural organic matter (NOM). acs.org
For aminoglycoside antibiotics like kanamycin, direct reaction with the excited states of NOM appears to be a minor degradation pathway. acs.org Instead, their phototransformation is primarily a photosensitized process mediated by NOM. The main reactive species responsible for this degradation are hydroxyl radicals (HO•) that are generated and localized on the surface of the NOM. acs.org The sorption of the positively charged aminoglycoside molecules onto the negatively charged surface of NOM enhances this degradation mechanism. acs.org The steady-state concentration of these surface-localized hydroxyl radicals has been estimated to be two orders of magnitude higher than in the bulk aqueous solution, facilitating the breakdown of the antibiotic. acs.org While this mechanism has been elucidated for the aminoglycoside class, specific photolysis quantum yields and environmental half-lives for kanamycin itself are not extensively documented in the reviewed scientific literature.
While aminoglycosides are often considered non-biodegradable, recent research has demonstrated that environmental microorganisms are capable of degrading kanamycin. acs.org The central role of microbes in antibiotic degradation in soil is confirmed by studies showing significantly longer half-lives in sterilized soil compared to non-sterile soil. researchgate.net
A specific biodegradation pathway has been identified in an environmental bacterium, which degrades kanamycin through a novel deglycosylation process. acs.org This inactivation is initiated by a newly discovered periplasmic dehydrogenase complex, named AquKGD. acs.org This enzyme complex works by removing the 4'-amino sugar from the kanamycin molecule. acs.org The degradation products resulting from this enzymatic process have been shown to be less harmful, presenting a promising avenue for the bioremediation of kanamycin residues. acs.org The efficiency of this enzymatic degradation was demonstrated by the complete elimination of kanamycin from manufacturing waste using immobilized AquKGD. acs.org
Research on Environmental Persistence in Various Matrices
The persistence of kanamycin in the environment is a key factor in assessing its potential risks. It is generally considered a moderately persistent compound, with its longevity varying based on the specific environmental matrix. researchgate.net
In soil, the persistence is highly dependent on the soil's characteristics. A dynamic study of kanamycin A residue in two different soil types, black soil and red soil, revealed different degradation kinetics. The degradation followed the equations C = 1.951e⁻⁰.⁰⁴⁸²ᵗ for black soil and C = 1.807e⁻⁰.⁰²⁴⁷ᵗ for red soil. researchgate.net This resulted in significantly different half-lives, highlighting the influence of the soil matrix on persistence. researchgate.net After a 63-day period, the degradation rate reached 95.19% in black soil, compared to 77.14% in red soil. researchgate.net
Table 2: Environmental Persistence of Kanamycin A in Different Soil Types
| Soil Type | Half-life (t½) in days | Degradation after 63 days (%) |
|---|---|---|
| Black Soil | 14.38 | 95.19% |
| Red Soil | 28.06 | 77.14% |
Data from a study on the dynamics of kanamycin A residue in soil. researchgate.net
The persistence of antibiotics in aquatic systems is also a significant concern, as these environments facilitate the genetic exchange between bacteria, potentially increasing the spread of antibiotic resistance. researchgate.net
Impact of Kanamycin Sulfate (B86663) Hydrate (B1144303) on Environmental Microbial Communities and Antimicrobial Resistance Spread
The introduction of antibiotics such as Kanamycin into the environment is a significant driver of ecological disruption, particularly within microbial communities. frontiersin.orgnih.gov Even at sub-inhibitory concentrations, the presence of these compounds in soil and water can alter the structure, diversity, and function of indigenous microbial populations. nih.govmdpi.com
A primary concern associated with the environmental presence of Kanamycin is its role in the proliferation and spread of antimicrobial resistance (AMR). researchgate.netnih.gov Antibiotic resistance genes (ARGs) can be transferred between bacteria, including from environmental, non-pathogenic species to human pathogens, through mechanisms like horizontal gene transfer (HGT). mdpi.comnih.gov Water and soil contaminated with antibiotic residues become significant reservoirs for ARGs. nih.govnih.gov The continuous exposure of microbial communities to even low levels of Kanamycin can maintain and enrich the presence of these resistance genes in the environment, posing a considerable threat to public health. mdpi.comnih.gov
Table 1: Documented Impacts of Antibiotic Presence on Environmental Microbial Systems
| Impact Category | Specific Effect | Reference Compound(s) | Environmental Compartment |
|---|---|---|---|
| Microbial Community Structure | Alters the relative abundance of microbial groups (e.g., Gram-negative vs. Gram-positive bacteria). | Penicillin G, Tetracycline (B611298) | Soil |
| Microbial Function | Inhibits or alters microbial enzyme activity and metabolism of carbon sources. | Oxytetracycline, Sulfonamides | Soil |
| Community Diversity | Reduces overall biodiversity of microbial communities. | General Antibiotics | Aquatic Environments |
| Antimicrobial Resistance | Acts as a selective pressure, increasing the prevalence of antibiotic-resistant bacteria (ARB). | General Antibiotics | Soil, Water |
| Antimicrobial Resistance | Promotes the spread of antibiotic resistance genes (ARGs) via horizontal gene transfer. | General Antibiotics | Soil, Water |
Technologies for Kanamycin Removal from Wastewater and Environmental Samples
Given the ecological risks associated with Kanamycin, various technologies have been investigated for its removal from contaminated water and soil. Kanamycin is considered a hard-to-degrade antibiotic, particularly through hydrolysis at lower temperatures, due to its molecular stability. researchgate.netnih.gov
Hydrothermal Treatment: This method has proven effective for removing high concentrations of Kanamycin from pharmaceutical production wastewater. researchgate.netnih.gov By applying subcritical temperatures (100°C to 180°C), the degradation half-life of Kanamycin can be significantly shortened. researchgate.netnih.gov Research has shown that increasing the temperature from 100°C to 180°C shortened the degradation half-life by a factor of 87.17. nih.gov This process relies primarily on hydrolysis, which contributes to 75%-98% of the degradation. researchgate.netnih.gov Hydrothermal treatment can effectively remove the antibacterial activity of the wastewater; one study reported a 97.9% reduction in antibacterial activity from an initial Kanamycin equivalent of 1,109 mg/L. researchgate.netnih.gov The process results in transformation products that exhibit lower antibacterial activity than the parent compound. researchgate.netnih.gov
Advanced Oxidation Processes (AOPs): AOPs are water treatment methods that utilize highly reactive oxygen species to destroy pollutants. researchgate.net While not extensively documented specifically for Kanamycin, AOPs like the Fenton process are effective in degrading other stable antibiotics, such as sulfonamides, and represent a potential technology for Kanamycin removal. nih.gov
Adsorption: This technique uses porous materials to bind and remove contaminants. samcotech.com Solid-phase extraction (SPE), which involves adsorbing the antibiotic onto materials like silica (B1680970) gel or activated charcoal, is a common method for extracting Kanamycin from liquid samples. creative-diagnostics.com While primarily used for detection and analysis, adsorption principles can be applied to large-scale water purification. samcotech.comnih.gov
Membrane Filtration: Technologies such as reverse osmosis and nanofiltration are highly effective at removing a wide range of contaminants, including sulfates and antibiotics, from water. samcotech.com These methods physically separate the contaminants from the water stream. nih.gov
Biological Treatment: While conventional biological wastewater treatment is often insufficient for complete antibiotic removal, enhancements and hybrid systems show promise. nih.gov Anaerobic membrane bioreactors (AnMBRs), for instance, combine anaerobic treatment with membrane technology and have potential for treating wastewater containing antibiotics. researchgate.net
Table 2: Efficacy of Kanamycin Removal Technologies
| Technology | Mechanism | Reported Efficiency for Kanamycin | Key Findings |
|---|---|---|---|
| Hydrothermal Treatment | Temperature-enhanced hydrolysis and oxidation. | 97.9% removal of antibacterial activity. | Degradation half-life shortened 87-fold when temperature increased from 100°C to 180°C. nih.gov |
| Solid-Phase Extraction (SPE) | Adsorption onto solid materials (e.g., silica gel, activated charcoal). | Used for extraction with high recovery rates (e.g., 80.7% to 106%) for analysis. nih.gov | Primarily an analytical technique but demonstrates the principle of adsorption for removal. creative-diagnostics.comnih.gov |
| Liquid-Liquid Extraction | Separation using organic solvents (e.g., butanol, ethyl acetate). | Transfer efficiency of 88.6% from fermentation broth reported. magtechjournal.com | Effective for initial extraction from complex mixtures. creative-diagnostics.commagtechjournal.com |
| Advanced Oxidation Processes (AOPs) | Degradation by strong reactive oxygen species. | Demonstrated for other refractory antibiotics; potential for Kanamycin. | Defined as a promising water-treatment process for pollutant destruction. researchgate.net |
| Membrane Filtration (e.g., Reverse Osmosis) | Physical separation via semi-permeable membranes. | Considered a highly effective technology for general sulfate and antibiotic removal. samcotech.com | Can completely remove antibiotics, though they are retained on the membrane. nih.gov |
Future Research Directions and Emerging Areas in Kanamycin Sulfate Hydrate Studies
Development of Novel Strategies to Combat Kanamycin (B1662678) Resistance
The rise of bacterial resistance to aminoglycoside antibiotics, including kanamycin, necessitates the development of innovative strategies to preserve their efficacy. A primary mechanism of resistance is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). nih.govnih.gov Research is actively pursuing multifaceted approaches to overcome this challenge.
One of the most direct strategies is the creation of "neoglycosides," which are novel or modified aminoglycosides designed to evade the action of AMEs while retaining their ability to bind to the bacterial ribosome and inhibit protein synthesis. nih.gov This involves chemically altering the kanamycin molecule at positions susceptible to enzymatic modification. For instance, modifications at the 6'- and 6'''-positions have been explored to create analogs that are poor substrates for common AMEs like ANT(4') and AAC(2'). nih.gov
Another promising avenue is the development of AME inhibitors that can be co-administered with kanamycin. This combination therapy approach aims to restore the antibiotic's activity by neutralizing the resistance mechanism. nih.govox.ac.uk The inhibitor would bind to the AME, preventing it from modifying and inactivating the kanamycin. This strategy is analogous to the successful use of β-lactamase inhibitors with β-lactam antibiotics.
Furthermore, combination therapies involving kanamycin and other classes of antibiotics are being investigated for synergistic effects. For example, combining aminoglycosides with β-lactam antibiotics can enhance the uptake of the aminoglycoside by damaging the bacterial cell wall. frontiersin.org Studies have also explored combinations of kanamycin with tetracycline (B611298) and ampicillin (B1664943) to assess potential synergistic interactions against resistant strains of E. coli. futurescienceleaders.com The rationale is that a multi-pronged attack on different cellular pathways can be more effective and may slow the development of further resistance. ftloscience.com
Table 1: Strategies to Overcome Kanamycin Resistance
| Strategy | Mechanism of Action | Example/Target |
|---|---|---|
| Neoglycosides | Modification of the kanamycin structure to prevent recognition and inactivation by Aminoglycoside-Modifying Enzymes (AMEs). | Synthesis of paromomycin (B158545) derivatives with altered hydroxyl groups to evade enzymatic modification. nih.gov |
| AME Inhibitors | Co-administration of a molecule that inhibits the activity of AMEs, thereby protecting kanamycin from inactivation. | Development of small molecules that bind to the active site of AMEs, preventing them from modifying kanamycin. nih.gov |
| Combination Therapy | Use of kanamycin with other antibiotics to achieve a synergistic effect, such as enhanced uptake or targeting of multiple bacterial pathways. | Co-administration with β-lactam antibiotics, which damage the cell wall and facilitate kanamycin entry. frontiersin.org |
Advancements in Analytical Techniques for Ultra-Trace Detection and Environmental Monitoring
The widespread use of kanamycin in medicine and agriculture has led to concerns about its residues in food products and the environment. electrochemsci.orgnih.gov This has spurred the development of highly sensitive and selective analytical methods for the ultra-trace detection and monitoring of kanamycin sulfate (B86663) hydrate (B1144303). Traditional methods like high-performance liquid chromatography (HPLC) often require time-consuming derivatization steps. nih.govresearchgate.net
A significant area of advancement is the development of aptamer-based biosensors, or "aptasensors." Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity. nih.gov These biosensors can be integrated with various signal transduction methods, most notably electrochemical and optical detection. cabidigitallibrary.org
Electrochemical aptasensors have shown remarkable sensitivity, with some designs achieving detection limits in the picomolar (pM) range. nih.govrsc.org These sensors often utilize nanomaterials, such as gold nanoparticles or graphene, to enhance the electrochemical signal. nih.govrsc.org For instance, a ratiometric electrochemical biosensor incorporating VS2/AuNPs nanocomposites and a CoFe2O4 nanozyme reported a limit of detection as low as 0.5 pM for kanamycin. nih.gov
Optical aptasensors, particularly those based on fluorescence, also offer high sensitivity. rsc.org One approach involves a displacement assay where the binding of kanamycin to a G-quadruplex DNA aptamer displaces a fluorescent dye, leading to a measurable change in fluorescence. rsc.org A reduced graphene oxide (RGO)-based fluorescent aptasensor was able to detect kanamycin at concentrations as low as 1 pM. nih.gov These methods are being successfully applied to detect kanamycin in real-world samples like milk and honey. electrochemsci.orgmdpi.com
Table 2: Comparison of Advanced Analytical Techniques for Kanamycin Detection
| Analytical Technique | Principle | Limit of Detection (LOD) | Sample Matrix |
|---|---|---|---|
| Electrochemical Aptasensor | Kanamycin binding to an aptamer on an electrode surface causes a change in electrochemical signal. nih.gov | 0.5 pM nih.gov | Milk nih.gov |
| Fluorescence Aptasensor | Kanamycin binding to a fluorescently labeled aptamer or a dye-aptamer complex causes a change in fluorescence intensity. nih.gov | 1.0 pM nih.gov | Milk, Blood Serum nih.gov |
| Nanozyme-Based Apt-LFA | A lateral flow assay using gold nanoparticle nanozymes linked to aptamers for colorimetric detection. mdpi.com | 0.08 ng/mL mdpi.com | Honey mdpi.com |
Green Synthesis and Sustainable Production Optimization of Kanamycin Sulfate Hydrate
The industrial production of kanamycin relies on fermentation by the bacterium Streptomyces kanamyceticus. creative-diagnostics.comthaiscience.info Future research is increasingly focused on making this process more sustainable and efficient through "green" synthesis and production optimization strategies.
A key area of this research is the metabolic engineering of S. kanamyceticus to enhance kanamycin yields. creative-diagnostics.comnih.gov This involves targeted genetic modifications to redirect cellular pathways towards the production of kanamycin and its precursors. creative-diagnostics.com For example, researchers have clarified the biosynthetic pathway, demonstrating that kanamycin A is derived from kanamycin B through the action of the enzymes KanJ and KanK. nih.govnih.gov By disrupting the kanJ gene, a strain was created that produced kanamycin B at a yield 12 times higher than the original strain. nih.govplos.org Conversely, overexpression of the kanJ and kanK genes resulted in a strain with a 54% lower yield of the kanamycin B byproduct, leading to a purer production of kanamycin A. nih.govplos.org
Optimization of fermentation conditions is another critical aspect of sustainable production. creative-diagnostics.com This involves fine-tuning parameters such as temperature, pH, aeration, and the composition of the culture medium to maximize microbial growth and antibiotic production. creative-diagnostics.comthaiscience.info Studies have shown that maintaining a temperature between 28-30°C and a pH above 8.0 is optimal for kanamycin production. creative-diagnostics.comthaiscience.info The composition of the medium, including the sources of carbon and nitrogen (such as glucose and glycine (B1666218) max), is also a key factor that can be optimized to significantly increase yields. nih.gov Advanced fermentation techniques like fed-batch fermentation, which involves the controlled addition of nutrients during the process, are also being employed to sustain high productivity over longer periods. creative-diagnostics.com
Interdisciplinary Approaches to this compound Research, Including Computational Chemistry and Systems Biology
The integration of computational and systems-level approaches is opening new frontiers in understanding the mechanisms of action and resistance of this compound. These interdisciplinary methods provide insights that are often inaccessible through experimental techniques alone.
Computational chemistry, particularly molecular dynamics (MD) simulations, is being used to investigate the interactions of kanamycin with its biological targets at an atomic level. nih.gov MD simulations have been employed to study how kanamycin A interacts with bacterial and mammalian cell membranes, revealing that it disrupts bacterial membranes while making mammalian membranes more ordered. nih.gov Docking simulations are also used to predict how kanamycin binds to proteins, such as AMEs, which can aid in the design of new drugs that can evade these resistance enzymes. researchgate.net Recent in silico studies have also explored kanamycin's ability to bind to non-canonical DNA structures like G-quadruplexes, suggesting broader biological activities and potential new therapeutic applications. mdpi.com
Systems biology approaches are being used to gain a more holistic understanding of how kanamycin affects bacterial cells. This includes genome-wide studies to identify all the RNA molecules within a bacterium that can bind to kanamycin. nih.gov One study in E. coli identified over two hundred Kanamycin B binding RNA sequences, many of which were not previously known to interact with the antibiotic. nih.gov This suggests that kanamycin may have a wider range of cellular effects than just inhibiting the ribosome. Understanding these broader interactions could reveal new mechanisms of action and potential off-target effects, as well as inform the development of novel antibiotics. nih.gov
Table 3: Interdisciplinary Research Approaches for this compound
| Approach | Methodology | Key Research Findings/Applications |
|---|---|---|
| Computational Chemistry | Molecular Dynamics (MD) simulations and docking studies. nih.govresearchgate.net | Elucidation of the binding of kanamycin to bacterial membranes and resistance enzymes; prediction of interactions with novel targets like G-quadruplexes. nih.govmdpi.com |
| Systems Biology | Genome-wide pull-down assays coupled with RNA sequencing (RNA-seq). nih.gov | Identification of a broad range of RNA binding partners for kanamycin in E. coli, suggesting more complex cellular effects beyond ribosome inhibition. nih.gov |
Q & A
Q. How should Kanamycin sulfate hydrate standards be prepared for accurate analytical quantification?
Methodological Answer:
- Use certified reference materials (e.g., DR standards, C14505520 ) with defined purity (≥95%).
- Dissolve in appropriate solvents (e.g., deionized water or pH-adjusted buffers) to achieve target concentrations (e.g., 100–840 µg/ml for HPLC calibration) .
- Validate solubility and stability under experimental conditions (e.g., UV exposure, temperature) using spectrophotometric absorbance scans .
Q. What analytical methods are recommended for quantifying Kanamycin sulfate in experimental matrices?
Methodological Answer:
- FTIR Spectroscopy : Calibrate using peak areas at 1,650 cm⁻¹ (amide I band) with linear ranges of 80–400 µg/ml (R² = 0.998) .
- Visible Spectrophotometry : Employ colorimetric assays (e.g., ninhydrin reaction) with interday precision ≤2.1% RSD and accuracy ≥98% .
- RP-HPLC : Optimize with a Phenomenex C18 column, 0.1 M sodium tetraborate (pH 9.0)/water (25:75), and UV detection at 205 nm. Achieve retention times of 4.08 min and linearity up to 840 µg/ml (R² = 0.9997) .
Q. How can researchers assess the purity and stability of this compound in experimental setups?
Methodological Answer:
- Conduct accelerated stability studies under stress conditions (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC peak purity .
- Compare FTIR spectra of test samples against certified standards to detect impurities (e.g., sulfate counterion deviations) .
- Use thermogravimetric analysis (TGA) to confirm hydrate content and decomposition thresholds .
Advanced Research Questions
Q. How should analytical method validation be performed for this compound quantification?
Methodological Answer:
- Precision : Calculate intraday (≤1.5% RSD) and interday (≤2.5% RSD) variability using triplicate injections of standard solutions (e.g., FTIR: 1.2% RSD ; colorimetry: 2.1% RSD ).
- Accuracy : Spike recovery tests in biological matrices (e.g., rat plasma) with recoveries ≥95% .
- Specificity : Confirm absence of interference from excipients (e.g., PLGA nanoparticles) via peak resolution in HPLC .
Q. How can contradictions in precision data between FTIR and colorimetric methods be resolved?
Methodological Answer:
- Statistical comparison : Apply ANOVA to evaluate inter-method variance (e.g., FTIR intraday RSD = 1.2% vs. colorimetry RSD = 2.1% ).
- Matrix-specific calibration : Account for solvent polarity effects in FTIR (e.g., aqueous vs. organic phases alter hydrogen bonding) .
- Cross-validate using a third method (e.g., HPLC) as a reference standard .
Q. What are best practices for formulating Kanamycin sulfate-loaded nanoparticles with high encapsulation efficiency?
Methodological Answer:
- Use double emulsion (W/O/W) techniques with PLGA polymers to achieve encapsulation efficiencies of ~74% .
- Optimize surfactant concentrations (e.g., PVA) to minimize burst release and ensure zero-order kinetics (95% release over 12 days in PBS) .
- Characterize particle size (<100 nm) via TEM and validate colloidal stability using zeta potential measurements .
Q. How to ensure specificity in aptamer-based detection of Kanamycin sulfate against structurally similar antibiotics?
Methodological Answer:
- Design Capture-SELEX-derived DNA aptamers with dissociation constants (Kd) <10 nM .
- Test cross-reactivity against aminoglycosides (e.g., gentamicin, neomycin) at 100 ng/ml; confirm specificity via lateral flow assay inhibition (e.g., >90% signal reduction for Kanamycin only) .
- Validate with spiked environmental samples (e.g., water) and compare recovery rates against HPLC .
Data Contradiction Analysis
- Inter-method variability : Discrepancies between FTIR (high precision) and colorimetry (lower precision) may arise from matrix complexity or reagent stability. Cross-validation with HPLC is critical .
- Hydrate content : Commercial standards vary in hydration states (e.g., dihydrate vs. anhydrous). Always confirm stoichiometry via TGA or Karl Fischer titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
